3-(Bromomethyl)pyridazine
Overview
Description
3-(Bromomethyl)pyridazine is an organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing two adjacent nitrogen atoms in a six-membered ring. The bromomethyl group attached to the third position of the pyridazine ring makes this compound particularly interesting for various chemical reactions and applications.
Mechanism of Action
Target of Action
3-(Bromomethyl)pyridazine is a derivative of pyridazinone, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazinone and its derivatives have been found to exhibit a wide range of pharmacological activities .
Mode of Action
It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
For instance, the inhibition of calcium ion influx can impact a variety of cellular processes, including muscle contraction, neurotransmitter release, and cell growth .
Result of Action
Given the broad spectrum of pharmacological activities associated with pyridazinone derivatives, it’s likely that this compound has multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
3-(Bromomethyl)pyridazine plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase . These interactions can modulate the activity of these enzymes, thereby affecting the cellular redox state. Additionally, this compound can bind to proteins involved in signal transduction pathways, altering their conformation and activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to changes in cell proliferation and apoptosis . Furthermore, this compound can alter the expression of genes involved in inflammatory responses, thereby impacting cellular immune functions . In terms of cellular metabolism, this compound can affect the activity of key metabolic enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through covalent or non-covalent interactions. For instance, this compound can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, this compound can interact with transcription factors, influencing gene expression by altering the binding of these factors to DNA . These molecular interactions underpin the biochemical and cellular effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or heat can lead to the breakdown of this compound, resulting in the formation of degradation products that may have different biological activities . Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in terms of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing antioxidant enzyme activity and reducing inflammation . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage and dysfunction . Therefore, careful consideration of dosage is essential when evaluating the potential therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that this compound can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where it can exert its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)pyridazine typically involves the bromination of 3-methylpyridazine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)pyridazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert it into methylpyridazine derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products
Nucleophilic Substitution: Products include azidomethylpyridazine, thiomethylpyridazine, and alkoxymethylpyridazine.
Oxidation: Products include pyridazinecarboxaldehyde and pyridazinecarboxylic acid.
Reduction: Products include methylpyridazine derivatives.
Scientific Research Applications
3-(Bromomethyl)pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
3-Methylpyridazine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
3-Chloromethylpyridazine: Similar in reactivity but with different electronic and steric properties due to the chlorine atom.
3-(Hydroxymethyl)pyridazine: More polar and can participate in hydrogen bonding, affecting its solubility and reactivity.
Uniqueness
3-(Bromomethyl)pyridazine is unique due to its high reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Its bromomethyl group provides a versatile handle for further functionalization, which is not as easily achieved with other similar compounds.
Properties
IUPAC Name |
3-(bromomethyl)pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c6-4-5-2-1-3-7-8-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBUNOCBCPXDNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80615712 | |
Record name | 3-(Bromomethyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80615712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60023-36-1 | |
Record name | 3-(Bromomethyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80615712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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